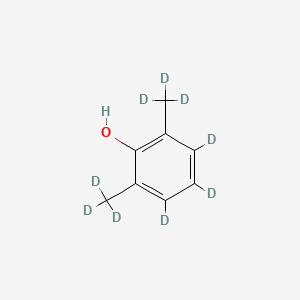

2,6-Dimethylphenol-d9 (Major)

説明

Significance of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a technique that involves substituting an atom in a molecule with one of its isotopes to trace its path through a chemical reaction. wikipedia.org This method is a cornerstone for understanding the intricate step-by-step sequences of chemical reactions, known as reaction mechanisms. numberanalytics.comnumberanalytics.com By replacing hydrogen with deuterium (B1214612), researchers can leverage the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. Observing a change in reaction speed upon deuteration provides strong evidence that the C-H bond at the labeled position is broken during the rate-determining step of the reaction.

Several analytical techniques are used to detect the position of isotopes in molecules. wikidoc.org Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly powerful in this context. wikipedia.org NMR can distinguish between protium (B1232500) and deuterium, providing detailed information about the molecular structure and the position of the label, while high-resolution MS can differentiate between isotopologues based on their mass differences. wikipedia.orgwikidoc.org These methods allow researchers to pinpoint where the isotopic label ends up in the product molecules, offering unambiguous insights into bond formations and cleavages that occur during a reaction. numberanalytics.com This information is critical in fields like catalysis, where understanding the precise mechanism can lead to the design of more efficient and selective catalysts. numberanalytics.com

Role of Deuterated Phenols in Contemporary Scientific Inquiry

Phenols are a vital class of aromatic compounds used widely in industrial synthesis and are present in numerous natural and synthetic molecules. Deuterated phenols, where hydrogen atoms on the aromatic ring or the hydroxyl group are replaced by deuterium, serve as indispensable tools in scientific investigation. isotope.commedkoo.com

One of their primary roles is as internal standards for quantitative analysis using mass spectrometry. Since deuterated phenols have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but are easily distinguishable by their higher mass, they are ideal for accurately measuring the concentration of the parent phenol (B47542) in complex samples, such as in environmental or biological analysis. isotope.com

Furthermore, deuterated phenols are crucial for mechanistic studies involving phenolic compounds. Research has shown that deuteration can influence the acidity of phenols, a phenomenon that can be studied to understand the subtle electronic and vibrational effects within the molecule. nih.gov For example, studies on the acidity of deuterated phenols and carboxylic acids have revealed that deuteration typically decreases acidity, and these experimental findings can be compared with computational models to refine theoretical understandings of molecular behavior. nih.gov Spectroscopic studies, such as analyzing the ultraviolet absorption spectra of phenols upon O-deuteration (replacement of hydrogen in the -OH group), also provide fundamental data on the electronic structure of these molecules. acs.org The synthesis of specifically deuterated phenols, such as O,2,4,6-tetradeuterophenol, is achieved through methods like high-temperature/dilute acid (HTDA) treatment, which allows for targeted isotopic labeling. stackexchange.com

Specific Academic Context of 2,6-Dimethylphenol-d9

The non-deuterated compound, 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol), is an important industrial chemical intermediate. guidechem.comnih.gov Its primary application is as a monomer for the synthesis of high-performance polymers, most notably poly(phenylene oxide) (PPO), a thermoplastic known for its high heat resistance and dimensional stability. researchgate.net Beyond polymers, 2,6-dimethylphenol is a precursor for synthesizing antioxidants, pesticides, and pharmaceuticals. guidechem.comnih.gov Given its widespread production and use, methods to monitor its presence in the environment and to understand its degradation pathways are of significant interest. researchgate.net

In this context, 2,6-Dimethylphenol-d9 (Major) emerges as a critical research tool. lgcstandards.com As a stable isotope-labeled analog of 2,6-dimethylphenol, its principal application is as an internal standard for the accurate quantification of 2,6-dimethylphenol in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com This is essential for environmental monitoring, food analysis where it can occur as a flavor component, and in studying the pharmacokinetics of drugs derived from it. hmdb.ca

Furthermore, 2,6-Dimethylphenol-d9 is used in mechanistic studies of reactions involving the parent compound. For instance, in the oxidative coupling polymerization that forms PPO, using the deuterated monomer can help elucidate the reaction mechanism. mdpi.com Similarly, in biodegradation studies, tracking the fate of the deuterium labels can reveal the specific metabolic pathways microbes use to break down this pollutant. researchgate.net

Data Tables

Table 1: Properties of 2,6-Dimethylphenol-d9 (Major)

| Property | Value |

|---|---|

| CAS Number | 1021325-40-5 lgcstandards.com |

| Molecular Formula | C₈HD₉O lgcstandards.com |

| Molecular Weight | 131.22 lgcstandards.com |

| Purity | >95% lgcstandards.com |

| Unlabeled CAS Number | 576-26-1 lgcstandards.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| 2,6-Dimethylphenol | 576-26-1 nih.gov |

| 2,6-Dimethylphenol-d9 (Major) | 1021325-40-5 lgcstandards.comchemspider.com |

| Phenol | 108-95-2 isotope.com |

Structure

3D Structure

特性

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethylphenol D9

Deuterium (B1214612) Incorporation Strategies

The incorporation of deuterium into the 2,6-dimethylphenol (B121312) scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and scalability.

Regioselective deuteration is crucial for specifically labeling positions on the aromatic ring and methyl groups. The electronic properties of the hydroxyl group on the phenol (B47542) ring strongly influence the site of deuterium exchange.

Acid-catalyzed H-D exchange reactions are a common method for deuterating activated aromatic compounds. acs.org In the presence of a deuterated acid catalyst (e.g., D₂SO₄) and a deuterium source like deuterium oxide (D₂O), electrophilic aromatic substitution is facilitated. For phenols, the hydroxyl group is an activating ortho-, para-director, making these positions susceptible to deuteration. A study on the H/D exchange of simple phenols in deuterated trifluoroacetic acid (TFA-d) revealed that for 2,6-dimethylphenol, a complete exchange of hydrogen for deuterium occurs at the C4 (para) position after 24 hours. dntb.gov.ua

Base-catalyzed methods also offer regioselectivity. Using sodium hydroxide (B78521) (NaOH) as a catalyst in D₂O can achieve high regioselectivity for the ortho and/or para hydrogens. nih.gov However, these reactions can require harsh conditions, such as high temperatures (e.g., 180°C), to be effective. nih.govscispace.com The regioselectivity in these cases is also dictated by the electron-rich positions of the aromatic ring. nih.gov

A variety of catalyst systems have been developed to facilitate the H-D exchange on aromatic rings under increasingly mild conditions. These systems are pivotal for achieving high levels of deuterium incorporation efficiently.

Heterogeneous catalysts, particularly platinum on carbon (Pt/C), are highly effective for the deuteration of aromatic rings using D₂O as the deuterium source, often under a hydrogen atmosphere. biorxiv.org This system is particularly potent for electron-rich aromatics like phenol, capable of achieving full deuteration even at room temperature. biorxiv.orgmdpi.com Studies have shown that platinum catalysts tend to favor the deuteration of aromatic positions, whereas palladium catalysts (Pd/C) preferentially exchange aliphatic C-H bonds. thermofisher.com

Homogeneous catalysts based on transition metals like iridium, rhodium, and iron have also been employed. Iridium pincer complexes, for instance, are known to catalyze ortho-directed HIE reactions with high efficiency. researchgate.netrsc.org Furthermore, earth-abundant metals are gaining traction; nanostructured iron catalysts, prepared from iron salts and cellulose, have been shown to selectively deuterate (hetero)arenes, including phenols, using D₂O under hydrogen pressure, offering a scalable and cost-effective method. nih.gov A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has also been reported to catalyze H/D exchange on aromatic hydrocarbons under mild conditions (50 °C) using benzene-d₆ as the deuterium source. researchgate.net

The table below summarizes various catalyst systems used for the deuteration of phenols and related aromatic compounds.

Table 1: Catalyst Systems for Deuterium Exchange on Phenolic Compounds

| Catalyst System | Deuterium Source | Typical Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|---|

| Pt/C | D₂O / H₂ atmosphere | Room temperature to 180°C | Highly effective for aromatic rings; can achieve full deuteration of phenol at room temperature. | biorxiv.orgthermofisher.com |

| Nanostructured Iron | D₂O / H₂ pressure | Scalable; follows electrophilic aromatic substitution for phenols. | nih.gov | |

| NaOH (Base Catalysis) | D₂O | High temperature (e.g., 180°C) | Regioselective for ortho/para positions. | nih.gov |

| Iridium Pincer Complexes | D₂ gas or D₂O | Mild conditions (e.g., ambient temperature) | Excellent for ortho-directed HIE. | researchgate.netrsc.org |

| Trifluoroacetic acid-d (TFA-d) | TFA-d (self-source) | Reflux | Acid-catalyzed electrophilic substitution; complete exchange at C4 for 2,6-dimethylphenol. | dntb.gov.ua |

An alternative to direct H-D exchange on the final molecule is to build the deuterated compound from isotopically labeled starting materials. The synthesis of non-deuterated 2,6-dimethylphenol is well-established, typically involving the ortho-methylation of phenol with methanol (B129727) over a catalyst. rsc.orgsfasu.edu

A precursor-based pathway for 2,6-Dimethylphenol-d9 could involve the reaction of phenol with deuterated methanol (CD₃OD) to introduce the two deuterated methyl groups. To achieve full deuteration of the aromatic ring, a deuterated phenol precursor would be required. The synthesis of deuterated phenols can be accomplished via methods such as the reaction of labeled acetone (B3395972) with nitromalonaldehyde (B3023284) to form a labeled aromatic ring, which is then converted to the phenol. acs.org This multi-step approach allows for precise control over the location of deuterium incorporation but is often more complex and costly than direct H-D exchange.

Catalyst Systems for Deuterium Exchange

Evaluation of Isotopic Purity and Enrichment during Synthesis

Determining the isotopic purity and the degree of deuterium incorporation is a critical step in the synthesis of labeled compounds. The two primary analytical techniques for this evaluation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers site-specific information about deuterium incorporation.

¹H NMR: In ¹H NMR spectroscopy, the integration of proton signals decreases proportionally to the extent of deuteration at that specific site. By comparing the signal integrals to an internal standard or a non-deuterated portion of the molecule, the percentage of deuterium incorporation at each proton position can be quantified. acs.orgresearchgate.net

²H NMR: This technique directly detects the deuterium nuclei. The presence of a signal in the ²H NMR spectrum confirms deuterium incorporation, and its chemical shift identifies the location. Quantitative ²H NMR, using a calibrated reference, can determine the site-specific isotopic ratio (D/H). acs.org

¹³C NMR: Deuterium substitution causes a small, but measurable, upfield shift in the resonance of the attached carbon atom and adjacent carbons (an isotopic shift). By using ¹³C NMR with both proton and deuterium decoupling, it is possible to resolve the signals from different isotopologues (e.g., -CH₃, -CH₂D, -CHD₂, -CD₃) and quantify their relative abundance, providing highly detailed site-specific deuteration levels. researchgate.netnih.gov

The table below compares these analytical methods.

Table 2: Methods for Evaluating Isotopic Purity

| Technique | Information Provided | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Overall deuterium incorporation and distribution of isotopologues (d₀, d₁, d₂, etc.). | High sensitivity; provides distribution of labeled masses. | Does not provide site-specific information. | nih.govresearchgate.net |

| ¹H NMR | Site-specific deuterium incorporation (by signal reduction). | Directly measures loss of protons at specific sites; widely accessible. | Requires accurate integration and a suitable internal standard. | acs.org |

| ²H NMR | Direct detection and quantification of deuterium at specific sites. | Unambiguous detection of deuterium; site-specific. | Lower sensitivity and resolution compared to ¹H NMR; requires specialized setup. | acs.org |

| ¹³C NMR | Site-specific quantification via deuterium-induced isotope shifts. | Provides highly detailed isotopologue analysis at specific sites. | Long acquisition times due to low natural abundance of ¹³C; requires high-resolution instrument. | nih.gov |

Optimization of Deuterated Yields in Academic Synthesis

Optimizing the yield of the desired deuterated product while maximizing isotopic enrichment is a key focus of academic research. This involves the systematic variation of reaction parameters to find the most efficient conditions.

Key factors that are commonly optimized include:

Catalyst Selection and Loading: The choice of catalyst is paramount. As noted, Pt/C is highly active for aromatic H-D exchange. mdpi.com The catalyst loading is also optimized to balance reaction rate and cost.

Reaction Temperature and Time: Higher temperatures can increase reaction rates but may also lead to side reactions or deuterium scrambling. For instance, while some Pt/C catalyzed reactions proceed at room temperature, others require elevated temperatures (e.g., 230°C) for extended periods (e.g., 48 hours) to achieve high incorporation in substituted phenols. biorxiv.orgatlanchimpharma.com Optimization studies involve finding the shortest reaction time that provides maximum conversion. researchgate.net

Deuterium Source and Solvent: The choice and amount of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) are critical. In some protocols, using a fully deuterated solvent mixture (e.g., iPrOD/D₂O) can increase the degree of deuteration. thieme-connect.com Optimization studies often vary the equivalents of the deuterium source to find the minimum amount required for high yield and enrichment, which is crucial for cost-effectiveness. researchgate.net

Substrate Reactivity: The structure of the substrate itself affects the reaction. A study on manganese-catalyzed deuteration noted that 2,5-dimethylphenol (B165462) was smoothly labeled under standard conditions, whereas the 2,3-dimethylphenol (B72121) isomer required a higher temperature to achieve similar results, highlighting the need to tailor conditions for specific isomers. uni-rostock.de

A common optimization strategy involves exploiting the principle of microscopic reversibility, where the reverse reaction (de-deuteration) is first optimized, as it can be easier to screen and provides direct insight into the conditions required for the forward (deuteration) reaction. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethylphenol D9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For isotopically labeled compounds like 2,6-dimethylphenol-d9, specific NMR methods are employed to ascertain the extent and position of deuterium incorporation.

Quantitative Deuterium NMR Analysis

Deuterium (²H or D) NMR spectroscopy is the most direct method for observing and quantifying the deuterium nuclei within a molecule. magritek.com While proton (¹H) NMR is ubiquitous in organic chemistry, ²H NMR offers a distinct advantage for analyzing highly deuterated compounds. sigmaaldrich.com In ²H NMR, the signals from deuterium atoms are detected, providing a direct measure of their presence and chemical environment. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals for deuterium are characteristically broader. magritek.com

A typical ²H NMR experiment is conducted in a non-deuterated solvent to avoid interference. sigmaaldrich.com The resulting spectrum for 2,6-dimethylphenol-d9 would exhibit distinct peaks corresponding to the different deuterated environments within the molecule, enabling a detailed quantitative assessment.

Proton-Decoupled Carbon-13 NMR in Deuterated Systems

Carbon-13 (¹³C) NMR spectroscopy is another essential tool for the structural analysis of organic molecules. In a standard ¹³C NMR experiment, proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals caused by attached protons, resulting in a single sharp peak for each unique carbon atom. libretexts.org

For 2,6-dimethylphenol-d9, a proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon skeleton. The chemical shifts of the carbon atoms in the deuterated compound are very similar to those in the non-deuterated analog, 2,6-dimethylphenol (B121312). acs.org However, the coupling between carbon and deuterium (C-D) can provide additional structural information. While broadband proton decoupling removes ¹H-¹³C coupling, it does not affect the ¹³C-²H coupling. This can result in multiplets for the deuterated carbon atoms, although often, for simplicity, deuterium decoupling is also applied.

The primary utility of ¹³C NMR in this context is to confirm the integrity of the carbon framework and to identify any potential isotopic isomers. The predicted ¹³C NMR spectrum for 2,6-dimethylphenol shows distinct signals for the different carbon atoms in the molecule.

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and isotopic composition of compounds, as well as for elucidating their fragmentation patterns.

High-Resolution Mass Spectrometry of Deuterated Species

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 2,6-dimethylphenol-d9, HRMS is used to confirm the molecular formula, C₈HD₉O, and to determine the precise isotopic enrichment. lgcstandards.com The theoretical exact mass of 2,6-dimethylphenol-d9 is approximately 131.1297 Da, which is significantly different from its non-deuterated counterpart (122.1644 Da). lgcstandards.comnist.gov HRMS can resolve the isotopic distribution of the molecular ion peak, providing a detailed profile of the different deuterated species present in the sample (e.g., d₈, d₇, etc.).

Fragmentation Patterns and Deuterium Scrambling Studies

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. scielo.brnih.gov By selecting the molecular ion of 2,6-dimethylphenol-d9 and inducing its fragmentation, a characteristic fragmentation pattern is obtained. This pattern can be compared to that of the non-deuterated 2,6-dimethylphenol to understand the influence of deuterium substitution on the fragmentation pathways. nist.gov

In phenolic compounds, common fragmentation pathways include the loss of a methyl radical (•CH₃) or carbon monoxide (CO). scielo.br For 2,6-dimethylphenol-d9, the loss of a deuterated methyl radical (•CD₃) would result in a fragment ion with a specific mass-to-charge ratio. Studying these fragmentation patterns can provide insights into the stability of the deuterated bonds and can be used to investigate potential deuterium scrambling, where deuterium atoms migrate within the ion before fragmentation. Such studies are crucial for understanding reaction mechanisms and for ensuring the reliability of the deuterated compound as an internal standard.

| Compound | Molecular Formula | Molecular Weight (Da) |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.1644 nist.gov |

| 2,6-Dimethylphenol-d9 | C₈HD₉O | 131.22 lgcstandards.com |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to isotopic substitution.

The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This isotopic shift is most pronounced for stretching vibrations involving the substituted atom. In 2,6-dimethylphenol-d9, the C-D stretching vibrations will appear at significantly lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound. researchgate.net Similarly, the O-D stretching vibration will be shifted to a lower frequency compared to the O-H stretch.

A comparison of the IR and Raman spectra of 2,6-dimethylphenol and 2,6-dimethylphenol-d9 provides a clear isotopic signature. acs.orgnist.govchemicalbook.comchemicalbook.comresearchgate.net The appearance of strong bands in the C-D stretching region and the disappearance or significant reduction of bands in the C-H stretching region serve as definitive proof of deuteration. These techniques can be used for qualitative confirmation of deuteration and, in some cases, for quantitative estimation of the isotopic enrichment.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for H-species | Expected Wavenumber Range (cm⁻¹) for D-species |

| C-H Stretch (aromatic and aliphatic) | 2800-3100 | N/A |

| C-D Stretch (aromatic and aliphatic) | N/A | 2100-2300 researchgate.net |

| O-H Stretch | ~3600 | N/A |

| O-D Stretch | N/A | ~2650 (predicted) |

| Data based on typical vibrational frequencies and predicted isotopic shifts. |

Chromatographic Techniques for Purity Assessment in Research Applications

The determination of chemical and isotopic purity of 2,6-Dimethylphenol-d9, a deuterated analog of 2,6-dimethylphenol, is critical for its application in research, particularly when used as an internal standard for quantitative analysis. Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the principal methods employed for this purpose. These techniques are adept at separating the main compound from impurities, which may include its non-deuterated counterpart, other positional isomers of dimethylphenol, and by-products from the synthesis.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is a powerful tool for assessing the purity of volatile compounds like 2,6-Dimethylphenol-d9. The choice of stationary phase is crucial for achieving effective separation of closely related isomers. acs.org For instance, specialized stationary phases, such as those containing crown ethers or cyanobiphenyl-substituted polysiloxanes, have demonstrated high selectivity for separating dimethylphenol isomers. acs.org

In a typical GC analysis, the purity of the non-deuterated 2,6-Dimethylphenol is often specified to be ≥98.5%. thermofisher.com For the deuterated variant, GC-MS is particularly valuable as it provides not only chromatographic purity but also information on isotopic purity. The mass spectrometer can distinguish between the deuterated molecule and any residual protonated molecules by their mass-to-charge ratio. Furthermore, the use of high-resolution mass spectrometry (HRMS) can offer even greater confidence in compound identification through accurate mass measurements. gcms.cz The analysis of related deuterated compounds has shown that GC-MS is essential for identifying issues like deuterium-hydrogen exchange, which can affect isotopic purity. cerilliant.com

High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for the purity assessment of 2,6-Dimethylphenol-d9. lgcstandards.com It is particularly suited for compounds that may not be sufficiently volatile or stable for GC analysis. Reverse-phase (RP) HPLC is the most common mode used for this compound. sielc.comnih.gov

A typical RP-HPLC method involves a C18 column (often referred to as an ODS column) and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov For example, a method for separating 2,6-Dimethylphenol uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com UV detection is commonly employed, with monitoring at a wavelength where the phenol (B47542) moiety exhibits strong absorbance, such as 215 nm or 254 nm. nih.gov

The purity of commercially available 2,6-Dimethylphenol-d9 is often reported to be greater than 95% as determined by HPLC. lgcstandards.com HPLC methods are scalable and can be adapted for preparative separation to isolate and remove impurities. sielc.com

The following tables summarize typical chromatographic conditions used for the analysis of 2,6-dimethylphenol and its analogs, providing a reference for purity assessment protocols.

Table 1: Representative Gas Chromatography (GC) Methods for Dimethylphenol Analysis

| Parameter | Method 1: Isomer Separation | Method 2: Purity Assay |

| Technique | GC | GC |

| Stationary Phase | Crown ether-substituted polysiloxane acs.org | Standard non-polar or mid-polar column |

| Detector | Mass Spectrometry (MS) or FID | Flame Ionization Detector (FID) thermofisher.com |

| Application | High-resolution separation of dimethylphenol isomers. acs.org | Standard purity determination of 2,6-Dimethylphenol. thermofisher.com |

| Typical Finding | Good selectivity and separation of six dimethylphenol isomers achieved. acs.org | Assay value typically ≥98.5%. thermofisher.com |

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Methods for Dimethylphenol Analysis

| Parameter | Method 1: General Purity | Method 2: Analysis in Complex Matrices |

| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |

| Column | Newcrom R1 sielc.com | Zorbax ODS (C18) nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Isocratic or gradient elution with aqueous/organic mobile phase |

| Detector | UV sielc.com | UV at 254 nm nih.gov |

| Application | Purity assessment and isolation of impurities. sielc.com | Quantitative analysis in samples like auto exhaust. nih.gov |

| Typical Finding | Purity for 2,6-Dimethylphenol-d9 reported as >95%. lgcstandards.com | Successful quantification at ppm levels. nih.gov |

Applications of 2,6 Dimethylphenol D9 in Research Methodologies

Utilization as an Internal Standard in Quantitative Analytical Chemistry

Deuterated compounds, such as 2,6-Dimethylphenol-d9, serve as ideal internal standards in analytical chemistry. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometry. This characteristic is crucial for accurate quantification, as the internal standard can be added to a sample at a known concentration to correct for variations during sample preparation and analysis.

Calibration and Quantification in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), 2,6-Dimethylphenol-d9 is a valuable internal standard for the quantification of 2,6-Dimethylphenol (B121312) and other phenolic compounds. brjac.com.br Since the deuterated standard and the target analyte exhibit very similar retention times and ionization efficiencies, any loss of sample during preparation or injection will affect both compounds equally. brjac.com.br This allows for the creation of a reliable calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. brjac.com.brnih.gov This method has been successfully applied to determine the concentration of various compounds in diverse samples, including environmental and food matrices. au.dkccme.ca For instance, a method for determining 75 food packaging substances in food simulants utilized deuterated compounds as internal standards to ensure accuracy and sensitivity. au.dk

Table 1: GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value |

| Column | MXT-5 or similar non-polar column brjac.com.br |

| Injector Temperature | 280°C oiv.int |

| Carrier Gas | Helium at 1 mL/min oiv.int |

| Ionization Mode | Electron Ionization (EI) at 70 eV oiv.int |

| Detector | Mass Spectrometer (Single Quadrupole or Tandem MS) |

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is a common technique for analyzing volatile phenols, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for less volatile or thermally labile compounds. nih.gov In LC-MS, 2,6-Dimethylphenol-d9 can also be used as an internal standard to improve the accuracy and precision of quantification. The principle remains the same as in GC-MS: the known concentration of the deuterated standard is used to normalize the signal of the target analyte, correcting for variations in extraction efficiency and matrix effects. tajhizkala.ir For example, a study on the degradation of 2,6-DMP utilized LC-MS/MS to analyze the metabolic pathway. nih.gov

Enhancing Method Precision and Reproducibility in Complex Matrices

The use of 2,6-Dimethylphenol-d9 as an internal standard is particularly advantageous when analyzing complex matrices such as environmental samples, food, and biological fluids. au.dkccme.ca These matrices often contain interfering substances that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because the internal standard is chemically almost identical to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are largely canceled out, leading to significantly improved precision and reproducibility of the analytical method. au.dk

Mechanistic Probing in Organic Reaction Pathways

The isotopic labeling in 2,6-Dimethylphenol-d9 makes it a powerful tool for investigating the mechanisms of organic reactions. The presence of deuterium (B1214612) atoms allows researchers to track the fate of specific hydrogen atoms throughout a reaction sequence.

Elucidation of Oxidative Coupling Mechanisms

The oxidative coupling of 2,6-dimethylphenol is an important industrial process for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. academie-sciences.frresearchgate.net Despite extensive research, the exact mechanism of this reaction has been a subject of debate, with proposals involving either radical or ionic pathways. academie-sciences.frresearchgate.net By using 2,6-Dimethylphenol-d9, researchers can gain insights into the reaction mechanism. For example, the observation of a kinetic isotope effect—a change in the reaction rate when hydrogen is replaced by deuterium—can provide evidence for the involvement of C-H bond cleavage in the rate-determining step of the reaction. Studies have explored the kinetics of this reaction catalyzed by copper complexes, examining the formation of the diphenoquinone (B1195943) (DPQ) byproduct alongside the desired PPO. colab.wsscirp.org

Investigation of Hydrogen-Deuterium Exchange Kinetics

Hydrogen-deuterium (H/D) exchange studies are a powerful technique for probing the structure and dynamics of molecules, including proteins and nucleic acids. nih.govsingmass.sgbiorxiv.org While not directly focused on 2,6-Dimethylphenol-d9 as the primary subject of exchange, the principles are relevant. In a typical H/D exchange experiment coupled with mass spectrometry (HDX-MS), a protein is exposed to a deuterated solvent (like D₂O), and the rate at which amide protons exchange with deuterium is measured. singmass.sgresearchgate.net This rate is sensitive to the local environment, with protons in buried or hydrogen-bonded regions exchanging more slowly than those exposed to the solvent. researchgate.net The use of a deuterated compound like 2,6-Dimethylphenol-d9 could, in principle, be used in reverse experiments to study exchange reactions or as a reference point in complex mixtures.

Studies on Kinetic Isotope Effects (KIEs) in Chemical Transformations

The substitution of hydrogen with the heavier isotope deuterium in 2,6-Dimethylphenol-d9 leads to a change in the vibrational frequency of its chemical bonds. This alteration is the foundation of the Kinetic Isotope Effect (KIE), a powerful tool for elucidating the mechanisms of chemical reactions. medchemexpress.comgithub.io When a bond to a deuterium atom is broken in the rate-determining step of a reaction, the reaction rate is typically slower compared to its non-deuterated counterpart. nih.gov This "primary" KIE provides direct evidence of bond cleavage at that specific position. github.io

While direct studies detailing the KIE of 2,6-Dimethylphenol-d9 in specific chemical transformations are not extensively documented in publicly available research, the principles of KIE are broadly applicable. For instance, in oxidation reactions of phenols, the breaking of a C-H bond on the aromatic ring can be a rate-limiting step. nih.gov By comparing the reaction rates of 2,6-dimethylphenol and 2,6-Dimethylphenol-d9, researchers could determine if the cleavage of a C-H bond on the phenyl ring or the methyl groups is involved in the slowest step of the reaction. Such studies are crucial for understanding reaction pathways and designing more efficient chemical syntheses. nih.govacs.org The magnitude of the KIE can also provide insights into the geometry of the transition state. github.iowayne.edu

Tracer Studies in Environmental Transformation Research

The distinct mass of 2,6-Dimethylphenol-d9 makes it an excellent tracer for following the fate of 2,6-dimethylphenol in complex environmental systems. Since its chemical behavior is nearly identical to the non-deuterated form, it can be introduced into a system and its transformation products can be readily identified by mass spectrometry.

Pathways of Photodegradation

Photodegradation is a key process in the environmental breakdown of phenolic compounds. researchgate.netnih.gov Studies on the photodegradation of 2,6-dimethylphenol have shown that it can be broken down by UV radiation, often assisted by photocatalysts like titanium dioxide (TiO2). researchgate.netnih.govnih.govresearchgate.net The degradation mechanism can involve the formation of highly reactive species such as hydroxyl radicals, which attack the phenol (B47542) ring. nih.govresearchgate.net

By using 2,6-Dimethylphenol-d9 as a tracer, scientists could precisely track the formation of various intermediates and final products during photodegradation. The deuterium labels would allow for the unambiguous identification of fragments originating from the parent compound amidst a complex mixture of environmental molecules. This would help in constructing detailed degradation pathways and understanding the mechanisms of photolytic reactions in water and soil. While specific studies employing 2,6-Dimethylphenol-d9 for this purpose are not readily found, the methodology is a standard approach in environmental chemistry.

Microbial Biotransformation Pathways and Metabolite Tracing

Microbial activity is a primary driver for the degradation of organic pollutants in the environment. nih.gov Several bacterial strains, notably Mycobacterium neoaurum B5-4, have been identified to degrade 2,6-dimethylphenol. nih.govasm.org Research has shown that these microbes can utilize 2,6-dimethylphenol as a sole carbon source, breaking it down through specific metabolic pathways. nih.govasm.org The initial step in the microbial degradation of 2,6-dimethylphenol by M. neoaurum B5-4 involves hydroxylation at the para-position, a reaction catalyzed by a two-component flavin-dependent monooxygenase system. nih.govasm.org

The use of 2,6-Dimethylphenol-d9 would be invaluable in confirming and detailing these biotransformation pathways. By introducing the deuterated compound into a microbial culture, researchers could use techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the deuterium label through the entire metabolic sequence. This would allow for the definitive identification of all subsequent metabolites, even those present in minute quantities. This approach helps to distinguish the metabolites of the target compound from the complex background of the microbial metabolome.

Table 1: Key Enzymes and Proposed Metabolites in the Microbial Degradation of 2,6-Dimethylphenol

| Microorganism | Key Enzyme System | Proposed Initial Metabolite |

| Mycobacterium neoaurum B5-4 | Two-component flavin-dependent monooxygenase | 2,6-dimethylhydroquinone |

| Pseudomonas species | Catechol 2,3-dioxygenase | Catechol derivatives |

This table is based on studies of the non-deuterated 2,6-dimethylphenol and illustrates the type of information that could be confirmed and expanded upon using 2,6-Dimethylphenol-d9 as a tracer. nih.govnih.govasm.org

Environmental Fate Modeling and Pathway Identification

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate destination of chemicals released into the environment. These models rely on accurate data regarding a compound's physical-chemical properties and its degradation rates in various environmental compartments (air, water, soil). asm.org

The use of 2,6-Dimethylphenol-d9 in controlled laboratory or field studies can provide crucial data for refining these models. As a tracer, it can help determine precise degradation rate constants for processes like photodegradation and microbial biotransformation under different environmental conditions. By tracking the movement and transformation of the deuterated compound, scientists can better validate and calibrate environmental fate models. This leads to more accurate predictions of the environmental persistence and potential exposure risks associated with 2,6-dimethylphenol. Although specific modeling studies incorporating 2,6-Dimethylphenol-d9 are not prominent in the literature, its utility as a surrogate for the non-labeled compound in such research is clear.

Computational and Theoretical Investigations of 2,6 Dimethylphenol and Its Deuterated Analogues

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular structure and predicting the reactivity of 2,6-Dimethylphenol (B121312). Methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to optimize the geometry of the molecule. mdpi.combakhtiniada.ru These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

The reactivity of 2,6-Dimethylphenol is largely influenced by the electron-donating methyl groups at the ortho positions and the hydroxyl group. Computational studies can quantify this influence by calculating various electronic properties. For instance, the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. These parameters are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Furthermore, quantum chemical calculations can elucidate the mechanisms of reactions involving 2,6-Dimethylphenol. For example, in the oxidative coupling polymerization of 2,6-Dimethylphenol, computational models can help to understand the structure of the polymer and the reaction mechanism. acs.org Similarly, the interaction of 2,6-Dimethylphenol with other molecules, such as in the formation of complexes with cyclodextrins, has been studied using DFT calculations to determine the structure and energy of these complexes. bakhtiniada.ru

Density Functional Theory (DFT) Studies of Isotope Effects

Density Functional Theory (DFT) is a powerful computational method for studying the kinetic and thermodynamic isotope effects that arise from substituting hydrogen with deuterium (B1214612) in 2,6-Dimethylphenol. rsc.org These effects are primarily due to the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds, as well as the O-H and O-D bonds.

DFT calculations can accurately predict changes in reaction rates (kinetic isotope effects, KIEs) and equilibrium constants (thermodynamic isotope effects, TIEs) upon deuteration. For instance, in reactions involving the cleavage of a C-H or O-H bond, a primary KIE is expected, where the reaction is slower for the deuterated compound. The magnitude of the KIE, often expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction. ustc.edu.cnnih.gov A large KIE suggests that the bond to the isotope is significantly broken in the rate-determining step. sci-hub.se

Studies on various phenolic compounds have used DFT to calculate the bond dissociation enthalpies (BDEs) of the ArO-H bond, which are in good agreement with experimental values. ustc.edu.cnnih.gov These calculations help in understanding the antioxidant activity of phenols, as the ease of hydrogen atom donation is a key factor. The small deuterium kinetic isotope effects observed in some reactions of phenols (ranging from 1.3-3.3) suggest a "product-like" transition state. ustc.edu.cnnih.gov

Furthermore, DFT can be used to investigate the influence of deuteration on acidity constants (pKa values). mdpi.com The difference in pKa between the deuterated and non-deuterated phenol (B47542) in water and heavy water, respectively, can be computed and compared with experimental data. mdpi.com

Molecular Dynamics Simulations in Relevant Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the behavior of 2,6-Dimethylphenol and its deuterated analogues in various chemical environments, such as in solution or in polymer blends. These simulations model the movement of atoms and molecules over time, offering insights into dynamic processes and intermolecular interactions.

In the context of polymer chemistry, MD simulations have been used to investigate the behavior of blends containing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a polymer derived from 2,6-Dimethylphenol. rsc.org These simulations can reveal details about the miscibility, structure, and dynamics of PPE when mixed with other polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA). rsc.org By analyzing radial distribution functions and radii of gyration, researchers can understand how the polymer chains pack and interact with each other. rsc.org

Prediction of Spectroscopic Parameters for Deuterated Isotopologues

Theoretical calculations are highly effective in predicting the spectroscopic parameters of molecules, including deuterated isotopologues like 2,6-Dimethylphenol-d9. These predictions are crucial for interpreting experimental spectra and can aid in the identification and characterization of these compounds.

Computational methods, particularly DFT, can be used to calculate vibrational frequencies. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to assign the observed vibrational modes. chemicalbook.comnist.gov For 2,6-Dimethylphenol-d9, the substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of the C-D and O-D bonds compared to the C-H and O-H bonds in the non-deuterated molecule. These shifts are a direct consequence of the heavier mass of deuterium and can be accurately predicted by theoretical calculations.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. mdpi.com For 2,6-Dimethylphenol-d9, the absence of proton signals and the presence of deuterium signals in the NMR spectrum are key identifiers. Theoretical predictions of ¹³C NMR chemical shifts can also be valuable for structural elucidation. mdpi.com Furthermore, computational studies can predict how the chemical shifts of carbon atoms are affected by the presence of deuterium, a phenomenon known as the deuterium isotope effect on chemical shifts. mdpi.com

Theoretical Basis for Deuterium Labeling in Reaction Path Analysis

Deuterium labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, and theoretical calculations provide the fundamental basis for interpreting the results of such experiments. wikipedia.org The core principle lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates for molecules containing these isotopes. nih.govnih.gov

Theoretical models, particularly those based on transition state theory and computational chemistry, allow for the prediction of KIEs for proposed reaction mechanisms. By comparing the theoretically calculated KIE with the experimentally measured value, chemists can gain strong evidence for or against a particular reaction pathway. For instance, a significant primary KIE is expected if a C-H (or O-H) bond is broken in the rate-determining step of a reaction. sci-hub.senih.gov

In the study of reaction mechanisms of phenols, deuterium labeling has been instrumental. For example, in the rhodium-catalyzed direct ortho C-H olefination of phenol derivatives, intermolecular and intramolecular KIE studies using deuterated substrates demonstrated that the C-H bond cleavage is likely the rate-determining step. sci-hub.se Theoretical calculations can model the transition states for such reactions and provide a detailed understanding of the bonding changes that occur.

Furthermore, computational studies can help to rationalize cases where no significant KIE is observed. This could be due to a "masked" KIE, where another step in the reaction is partially rate-limiting, or if the C-H bond breaking is not involved in the rate-determining step. nih.gov Theoretical analysis of the entire reaction energy profile can help to identify the true rate-limiting step and explain the experimental observations.

Future Directions and Emerging Research Avenues for 2,6 Dimethylphenol D9

Development of Novel Synthesis Protocols

The synthesis of 2,6-dimethylphenol (B121312) itself has been a subject of extensive research, aiming for high yields and selectivity, often through the catalytic methylation of phenol (B47542) or o-cresol. researchgate.netgoogle.com Common industrial methods involve reacting phenol with methanol (B129727) over a solid-acid catalyst in the gas phase. researchgate.netgoogle.com Other approaches include the debutylation of 4-tert-butyl-2,6-dimethylphenol. google.com

Future research into the synthesis of 2,6-Dimethylphenol-d9 will likely focus on developing more efficient, selective, and environmentally benign deuteration methods. Current strategies for deuterating phenols often involve acid-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange. stackexchange.com A promising avenue is the refinement of heterogeneous catalysis, using polymer-supported acid catalysts like Amberlyst 15, which has been shown to be effective for deuterating a range of phenolic compounds and offers the advantage of easy catalyst removal and reuse. researchgate.net

Emerging protocols could also explore one-pot synthesis methods that combine the formation of the 2,6-dimethylphenol skeleton with the deuteration step, potentially using advanced catalytic systems. aablocks.com The development of microwave-assisted synthesis could also significantly shorten reaction times and improve yields. The primary goals for future synthesis protocols will be to achieve high levels of deuterium incorporation specifically at the desired positions while minimizing waste and energy consumption.

Table 1: Comparison of Potential Synthesis Strategies for 2,6-Dimethylphenol-d9

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic H/D Exchange | Utilizes existing phenol deuteration methods. stackexchange.comresearchgate.net | Optimizing reaction conditions (temperature, catalyst, solvent) for 2,6-dimethylphenol to maximize deuterium incorporation. |

| One-Pot Synthesis/Deuteration | Increased efficiency, reduced purification steps. | Designing novel multi-functional catalysts that facilitate both alkylation and deuteration. |

| Metal-Catalyzed Synthesis | High selectivity and milder reaction conditions. researchgate.net | Exploring pyrazole-metal salt complexes or other organometallic catalysts for the direct synthesis from deuterated precursors. |

| Fluidized Bed Reactor | Continuous process, efficient heat and mass transfer, catalyst regeneration. researchgate.net | Adapting existing industrial processes for use with deuterated reagents (e.g., deuterated methanol) to produce 2,6-Dimethylphenol-d9 on a larger scale. |

Advanced Analytical Applications in High-Throughput Research

In the realm of analytical chemistry, 2,6-Dimethylphenol-d9 is an ideal candidate for use as an internal standard in quantitative mass spectrometry-based assays. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. This is crucial for correcting for variations in sample preparation and instrument response.

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid testing of thousands of compounds. researchgate.net As 2,6-dimethylphenol is a significant industrial chemical and environmental pollutant, HTS methods for its detection and quantification are of considerable interest. nih.gov Future research will likely involve the application of 2,6-Dimethylphenol-d9 in developing and validating robust HTS assays for monitoring this compound in environmental samples (like groundwater) or biological matrices. nih.govny.gov

Biophysical methods used in HTS hit validation, such as surface plasmon resonance and mass spectrometry, rely on high-quality, reliable assays. nih.gov The use of 2,6-Dimethylphenol-d9 can enhance the accuracy and reproducibility of these screening platforms. nih.govbfr-akademie.de Furthermore, in complex mixture analysis, such as metabolomics or the characterization of environmental samples using advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC), deuterated standards are indispensable for accurate analyte identification and quantification. unito.it

Interdisciplinary Research Integrating Isotopic Tracing

The stable isotopic label of 2,6-Dimethylphenol-d9 makes it an excellent tracer for interdisciplinary research, bridging environmental science, toxicology, and biochemistry.

Environmental Fate and Transport: 2,6-dimethylphenol has been detected in various environmental compartments, including wastewater. nih.gov By "spiking" environmental systems with 2,6-Dimethylphenol-d9, researchers can trace its movement through soil and water, determine its degradation rates, and identify its transformation products under different conditions. This provides a much clearer picture of its environmental persistence and fate than monitoring the ambient, non-labeled compound alone. usgs.gov

Bioremediation Studies: Microorganisms are capable of degrading 2,6-dimethylphenol. nih.gov Isotopic tracing with 2,6-Dimethylphenol-d9 can provide unambiguous insights into the metabolic pathways of this degradation. By following the trail of the deuterium label through various metabolic intermediates, scientists can fully elucidate the biochemical mechanisms that bacteria use to break down this pollutant, which can aid in designing more effective bioremediation strategies.

Atmospheric Chemistry: The use of deuterated compounds to monitor atmospheric reactions is a well-established technique. copernicus.org Future studies could employ 2,6-Dimethylphenol-d9 in smog chamber experiments to investigate its reaction kinetics with atmospheric oxidants like hydroxyl radicals (OH), which is crucial for modeling its atmospheric lifetime and impact on air quality.

Expansion of Mechanistic Studies with Deuterated Analogues

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H or O-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.

Research has already demonstrated significant KIEs for the abstraction of the phenolic hydrogen from deuterated phenols, confirming that this step is rate-limiting in reactions with free radicals. cdnsciencepub.com Future mechanistic studies can leverage 2,6-Dimethylphenol-d9 to investigate a wide array of chemical and biological transformations:

Enzymatic Reactions: The initial step in the microbial degradation of 2,6-dimethylphenol is its hydroxylation by a monooxygenase. nih.gov Using 2,6-Dimethylphenol-d9 and its various isotopologues (e.g., with deuterium on the methyl groups vs. the ring) can help determine the precise mechanism of this enzymatic reaction, including whether C-H or O-H bond cleavage is the rate-limiting step. acs.org

Oxidative Polymerization: 2,6-dimethylphenol is a monomer used to produce polyphenylene oxide (PPO) resin. The mechanism of this oxidative coupling reaction can be probed in detail using 2,6-Dimethylphenol-d9. A significant KIE would provide strong evidence for the role of hydrogen abstraction in the polymerization mechanism.

Catalytic Oxidation: Novel metal complexes are being developed to catalyze the oxidation of 2,6-dimethylphenol. researchgate.net KIE studies with 2,6-Dimethylphenol-d9 can help to differentiate between proposed catalytic cycles and optimize catalyst design for improved efficiency and selectivity.

Q & A

Basic: What experimental strategies optimize deuteration efficiency in synthesizing 2,6-Dimethylphenol-d9 (Major)?

Deuteration efficiency depends on reaction conditions (e.g., solvent, catalyst, temperature) and precursor selection. For example, isotopic exchange using deuterated tert-butyl groups (as in 2,5-Di-(tert-butyl-d9)-4-methoxyphenol derivatives) can achieve ≥98 atom% D purity . Post-synthesis validation via mass spectrometry or NMR is critical to confirm isotopic integrity.

Basic: How should researchers characterize the structural and isotopic purity of 2,6-Dimethylphenol-d9?

Use a multi-technique approach:

- High-pressure liquid chromatography (HPLC) to separate oligomers and verify retention times against non-deuterated analogs .

- Ultraviolet/visible spectrophotometry to detect quinone byproducts, which indicate oxidation during synthesis .

- Mass spectrometry to confirm molecular weight (e.g., 256.47 g/mol for CHDO) and isotopic distribution .

Basic: What role does 2,6-Dimethylphenol-d9 play as a certified reference material in analytical chemistry?

It serves as an internal standard for quantifying environmental or biological samples via isotope dilution mass spectrometry (IDMS). Certified mixtures (e.g., Phenols Mixture CRM) report concentrations with uncertainties (e.g., 2008.6 ± 26.1 µg/mL for 2,6-Dimethylphenol), ensuring traceability in calibration .

Basic: What safety protocols are essential when handling 2,6-Dimethylphenol-d9 in laboratory settings?

- Use PPE (gloves, masks, protective clothing) to avoid dermal contact or inhalation.

- Segregate waste and collaborate with certified disposal agencies to mitigate environmental release .

- Consult safety data sheets for emergency measures, as unvalidated medical applications pose risks .

Advanced: How do exchangeable cations (e.g., Fe3+^{3+}3+, Al3+^{3+}3+) influence the polymerization of 2,6-Dimethylphenol-d9 on smectite surfaces?

Transition metals like Fe enhance sorption and oxidation via electron transfer, promoting quinone and oligomer formation. IR and ESR spectra show Fe-clay complexes yield higher dimer/trimer ratios (e.g., tetramers) compared to Na-clay systems . Experimental design should prioritize cation selection based on desired reaction kinetics.

Advanced: What mechanisms explain the stability discrepancies of 2,6-Dimethylphenol-d9 under acidic vs. alkaline conditions?

In acidic environments, protonation of phenolic hydroxyl groups reduces reactivity, whereas alkaline conditions promote deprotonation and oxidative coupling. For example, AgO-mediated oxidation under basic pH generates quinone dimers, validated via HPLC retention time matching .

Advanced: How can researchers resolve contradictions in oligomer distribution data across studies?

Discrepancies often arise from variations in:

- Catalyst type : Fe vs. Al alters oligomer ratios .

- Extraction methods : Methanol extraction may recover shorter oligomers preferentially.

- Analytical thresholds : Mass spectrometry sensitivity limits detection of low-abundance tetramers. Cross-validate with multiple techniques (e.g., HPLC, UV/Vis) .

Advanced: What isotopic effects are observed in deuterated 2,6-Dimethylphenol during kinetic studies?

Deuteration at methyl groups reduces vibrational frequencies, potentially slowing reaction rates in -labeled positions. For example, tert-butyl-d9 groups may exhibit altered steric effects in polymerization compared to non-deuterated analogs .

Advanced: How does 2,6-Dimethylphenol-d9 interact with chlorinated co-contaminants in environmental matrices?

In multi-component systems (e.g., polychlorinated biphenyls or DEPH), competitive sorption on clays can occur. Preferential binding of Fe-clay to phenol-d9 may reduce co-contaminant degradation rates, requiring adjusted remediation models .

Advanced: What computational methods predict the reactivity of deuterated phenolic derivatives?

Density functional theory (DFT) simulations can model isotopic effects on bond dissociation energies and transition states. Compare computed activation energies with experimental data (e.g., quinone formation rates) to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。